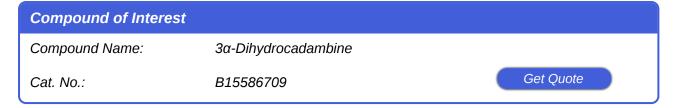


In-Depth Technical Guide: 3α-Dihydrocadambine (CAS: 54483-84-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 3α -Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plant species of the Rubiaceae family, notably in Neolamarckia cadamba (also known as Anthocephalus cadamba or Anthocephalus chinensis).[1] This complex molecule has garnered scientific interest due to its diverse and potent biological activities, including hypotensive, antihypertensive, cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] As a member of the indole alkaloid family, a class of compounds known for their significant pharmacological effects, 3α -dihydrocadambine represents a promising lead compound for drug discovery and development.[3] This technical guide provides a comprehensive overview of the available scientific data on 3α -dihydrocadambine, with a focus on its chemical properties, biological activities with quantitative data, and detailed experimental methodologies.

Chemical and Physical Properties

 3α -Dihydrocadambine is a complex heterocyclic compound with a molecular formula of $C_{27}H_{34}N_2O_{10}$ and a molecular weight of 546.6 g/mol .[1] Its structure features a fused ring system characteristic of indole alkaloids, glycosidically linked to a sugar moiety.



Property	Value	Reference
CAS Number	54483-84-0	[1]
Molecular Formula	C27H34N2O10	[1]
Molecular Weight	546.57 g/mol	[4][5]
Appearance	Solid powder	[4]
Purity	Typically ≥98% for research standards	[3][4]
SMILES	COC(=0)C1=COC(C2C1CC3 C4=C(CCN3CC2O)C5=CC=C C=C5N4)OC6C(C(C(C(O6)CO)O)O)O	[1]
Predicted Boiling Point	802.9 ± 65.0 °C	[4][5]
Predicted Density	1.56 ± 0.1 g/cm ³	[4][5]
Predicted pKa	12.80 ± 0.70	[4][5]

Biological Activities and Quantitative Data Hypotensive and Antihypertensive Activity

3α-Dihydrocadambine exhibits significant, dose-dependent hypotensive and antihypertensive effects.[2][6] In vivo studies in rats have demonstrated a sustained reduction in both systolic and diastolic blood pressure upon intravenous administration.



Animal Model	Dose	Effect	Reference
Anesthetized Normotensive Rats	0.4, 0.8, 1.6, and 3.2 mg/kg B.W. (i.v. infusion)	Dose-dependent sustained hypotensive effect in both systolic and diastolic blood pressures. Accompanied by a biphasic initial reduction followed by a small increase in heart rate.	[6]
Anesthetized Normotensive Rats & Conscious Spontaneously Hypertensive Rats	Not specified	Dose-dependent hypotensive and anti-hypertensive effects.	[2]
Albino Rats	0.1 mg/kg (i.v.)	Arterial blood pressure lowered by 20 mmHg (strong and enduring effect).	[7]

The mechanism of its hypotensive action appears to involve, at least in part, the cholinergic system, as the effect is partially reduced by the muscarinic receptor antagonist, atropine.[6] However, it is not inhibited by the β-adrenergic antagonist propranolol, the histamine H1 and H2 receptor antagonists mepyramine and cimetidine, or the ganglionic blocker hexamethonium.[6] This suggests a specific interaction with muscarinic receptors or a downstream component of the cholinergic signaling pathway, potentially leading to vasodilation. **3α-Dihydrocadambine** also caused vasodilation of the vertebral, femoral, and common carotid arteries in anesthetized dogs.[4]

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic potential of 3α -dihydrocadambine against various human cancer cell lines. The available data suggests weak cytotoxic activity at higher concentrations.



Cell Line	Assay	IC ₅₀	Reference
A549 (Human Lung Carcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
HepG2 (Human Hepatocellular Carcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
MCF7 (Human Breast Adenocarcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
BT474 (Human Breast Cancer)	Not specified	4.7 μg/mL	[7]
CHAGO (Human Undifferentiated Lung Cancer)	Not specified	5.7 μg/mL	[7]
HepG2 (Human Liver Cancer)	Not specified	6.5 μg/mL	[7]
Kato3 (Human Gastric Cancer)	Not specified	5.3 μg/mL	[7]
SW620 (Human Colorectal Adenocarcinoma)	Not specified	5.6 μg/mL	[7]

Note: The IC $_{50}$ values presented in $\mu g/mL$ from one source are significantly lower than those in μM from another. This discrepancy may be due to different experimental conditions or the purity of the tested compound.

Anti-inflammatory and Antioxidant Activities

While direct quantitative data for 3α -dihydrocadambine is limited, studies on closely related compounds and extracts from its plant sources suggest potential anti-inflammatory and antioxidant properties.[1][8] For instance, its isomer, 3β -dihydrocadambine, has demonstrated significant in vivo anti-inflammatory effects by reducing paw edema and in vitro by inhibiting the secretion of inflammatory mediators like COX-2, IL-1 β , and TNF- α .[8] The general classification

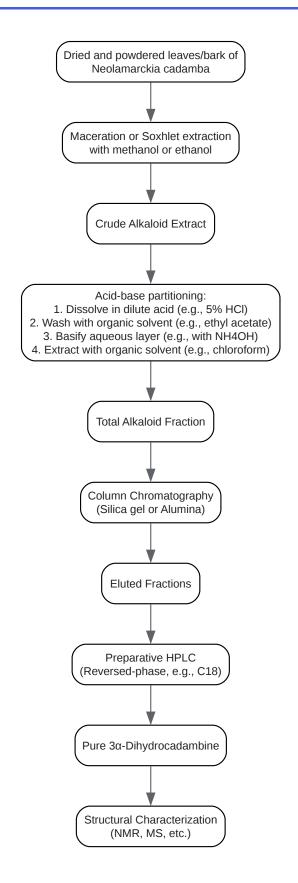


of indole alkaloids also supports the likelihood of these activities.[3] Further research is required to quantify the specific anti-inflammatory and antioxidant capacities of 3α -dihydrocadambine.

Experimental Protocols Isolation of 3α-Dihydrocadambine from Neolamarckia cadamba

While a specific, detailed protocol for the isolation of 3α -dihydrocadambine is not readily available in the public domain, a general methodology can be inferred from protocols for isolating indole alkaloids from Rubiaceae species.





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General workflow for the isolation of 3α -Dihydrocadambine.



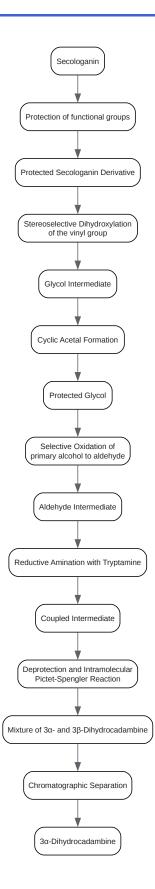
Methodology:

- Plant Material Preparation: The dried and powdered leaves or bark of Neolamarckia cadamba are used as the starting material.
- Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, either through maceration at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered. The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.
- Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- Purification: Fractions containing 3α-dihydrocadambine, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

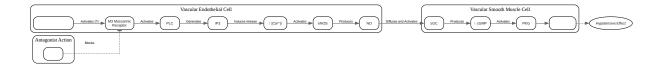
Synthesis of 3α-Dihydrocadambine

A reported synthesis of 3α -dihydrocadambine utilizes secologanin as a starting material, mimicking a plausible biosynthetic pathway.









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